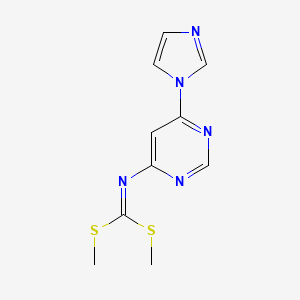
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a complex organic compound featuring an imidazole ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both imidazole and pyrimidine rings in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyrimidine ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.
Substitution: Both the imidazole and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
Scientific Research Applications
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The pyrimidine moiety can interact with nucleic acids, potentially affecting gene expression and cellular processes . These interactions are mediated through hydrogen bonding, van der Waals forces, and coordination bonds.
Comparison with Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Pyrimidine: A core structure in nucleic acids, with significant biological importance.
Thiazole: Another heterocyclic compound with diverse chemical and biological properties.
Uniqueness: Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to the combination of imidazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, setting it apart from simpler heterocycles .
Properties
Molecular Formula |
C10H11N5S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H11N5S2/c1-16-10(17-2)14-8-5-9(13-6-12-8)15-4-3-11-7-15/h3-7H,1-2H3 |
InChI Key |
CRWYBGYWZOQCRK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC(=NC=N1)N2C=CN=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















